molecular formula C16H17N3O5 B2828753 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105203-05-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2828753
CAS No.: 1105203-05-1
M. Wt: 331.328
InChI Key: WGWYWAWRRQVUAL-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide integrates three key structural motifs:

  • A 2,3-dihydrobenzo[b][1,4]dioxin ring, a bicyclic ether system known for enhancing metabolic stability in pharmaceuticals .
  • A propanamide linker, which facilitates conjugation between aromatic and heterocyclic components, optimizing solubility and bioavailability .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-9-11(15(21)19-16(22)17-9)3-5-14(20)18-10-2-4-12-13(8-10)24-7-6-23-12/h2,4,8H,3,5-7H2,1H3,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWYWAWRRQVUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be synthesized through cyclization reactions.

    Synthesis of the Tetrahydropyrimidinyl Moiety: This can be achieved by reacting appropriate amines with diketones under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the benzodioxin ring with the tetrahydropyrimidinyl moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Compounds Sharing the Dihydrobenzo[b][1,4]dioxin Motif

Compound Name Molecular Formula Key Features Potential Applications Reference
N-[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophen-2-sulfonyl)pyrrolidine-2-carboxamide C₂₀H₁₈N₄O₆S₂ Oxadiazole ring enhances rigidity; thiophene sulfonyl group aids solubility Enzyme inhibition (hypothesized)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ Dimethylaminomethyl group improves CNS penetration Neurological research
Target Compound C₁₉H₁₉N₃O₅ Propanamide linker balances lipophilicity; methyl-pyrimidinone enhances stability Undetermined (structural analogies suggest anti-inflammatory or pesticidal use) -

Key Observations :

  • The absence of a thiophene or pyridine ring may limit π-π stacking interactions compared to and derivatives.

Compounds with Tetrahydropyrimidinone Moieties

Compound Name Molecular Formula Key Features Biological Activity Reference
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide C₁₅H₂₄N₄O₃ Long alkyl chain (octanamide) increases lipophilicity Agrochemical potential
Propanil (N-(3,4-dichlorophenyl)propanamide) C₉H₉Cl₂NO Simple propanamide structure with dichlorophenyl group Herbicide
Target Compound C₁₉H₁₉N₃O₅ Methyl-substituted tetrahydropyrimidinone may enhance binding to pyrimidine-targeted enzymes Hypothesized enzyme inhibition -

Key Observations :

  • The target compound’s methyl group at the 6-position of the tetrahydropyrimidinone may reduce metabolic degradation compared to unsubstituted analogs .
  • Unlike propanil, the target compound’s aromatic system (dihydrobenzodioxin) could reduce electrophilic reactivity, minimizing toxicity risks .

Biological Activity

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antiviral and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C15H16N2O4C_{15}H_{16}N_{2}O_{4}

Key Features:

  • Contains a dihydrobenzo[d][1,4]dioxin moiety that is known for its diverse biological activities.
  • The tetrahydropyrimidine component contributes to its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of the compound exhibit significant antiviral properties. For instance, a related compound with the dihydrobenzo[b][1,4]dioxin moiety showed promising activity against Tobacco Mosaic Virus (TMV). In a comparative study:

CompoundConcentration (mg/L)Inactivation Rate (%)
Ribavirin50040 ± 1
Compound 6t50057 ± 2
Compound 6y50058 ± 1

Compound 6t , which contains the dihydrobenzo[b][1,4]dioxin structure, exhibited comparable antiviral activity to ningnanmycin , suggesting that modifications to the core structure can enhance efficacy against viral pathogens .

Antifungal Activity

The compound also demonstrates notable antifungal properties. In bioassays against various plant pathogens:

PathogenCompoundInhibition Rate (%) at 50 mg/L
Rhizoctonia cerealis6t98 ± 1
Cercospora arachidicola Hori6t94 ± 1
Fusarium moniliforme6t100

These results indicate that the compound is effective in inhibiting fungal growth and could be further explored for agricultural applications .

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral replication processes by inhibiting viral enzymes or altering host cell pathways.
  • Fungicidal Action : The antifungal effects could result from disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Structure-Activity Relationship (SAR)

The activity of this compound can be influenced by structural modifications. For example:

  • The presence of electron-withdrawing groups on the aromatic rings enhances antiviral activity.
  • Variations in the substituents on the tetrahydropyrimidine ring can significantly impact both antiviral and antifungal efficacy.

Case Studies

In a recent study published in Molecules, compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin) were synthesized and tested for their biological activities. The findings highlighted that certain derivatives exhibited superior activity compared to standard antiviral agents like ribavirin .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?

The synthesis typically involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and pyrimidine derivatives. Key steps include coupling reactions under inert atmospheres (e.g., nitrogen) and reflux conditions. Microwave-assisted synthesis may enhance efficiency for specific steps . Intermediates should be validated using 1H/13C NMR to confirm hydrogen/carbon environments and HRMS to verify molecular weights. For example, HRMS discrepancies (e.g., calculated 550.0978 vs. observed 550.0816 in related compounds) require recalibration of instrumentation .

Q. How should researchers characterize purity and structural integrity?

Use a combination of NMR spectroscopy (DMSO-d6 or CDCl3 solvents), IR (to identify carbonyl stretches at ~1700 cm⁻¹), and HRMS for mass validation. Purity can be assessed via HPLC with UV detection at λ=254 nm. For crystalline solids, melting point analysis (e.g., 215–217°C in analogs) provides preliminary purity insights .

Q. What experimental methods determine solubility and stability for biological assays?

Solubility should be quantified in solvents like DMSO, water, or PBS using gravimetric or spectrophotometric methods. Stability studies require LC-MS under physiological conditions (37°C, pH 7.4) over 24–72 hours. Lyophilization is recommended for long-term storage to prevent hydrolysis of the dioxin or pyrimidinone moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Apply statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal reflux times and solvent ratios (e.g., DMF vs. acetonitrile). Iterative optimization using quantum chemical calculations (e.g., transition state modeling) minimizes trial-and-error approaches .

Q. How to resolve contradictions in spectral data or bioactivity results?

Discrepancies in NMR or HRMS data may arise from isotopic impurities (e.g., bromine in analogs) or tautomeric equilibria in the pyrimidinone ring. Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography . For conflicting bioactivity, assess cell-line specificity (e.g., CYP450 metabolism differences) and confirm target engagement via SPR or ITC .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Perform docking simulations (AutoDock Vina) to map interactions with target proteins (e.g., kinases or GPCRs). Pair with MD simulations (GROMACS) to assess binding stability. Modify functional groups (e.g., methyl on pyrimidinone) and correlate with in vitro IC50 values to identify pharmacophores .

Q. How to design experiments for scalability while maintaining stereochemical integrity?

Use flow chemistry for precise control of reaction parameters (residence time, mixing). Monitor chiral centers via chiral HPLC or CD spectroscopy . For example, microwave-assisted reactions in tetrahydrofuran (THF) can improve diastereomeric excess in multi-ring systems .

Methodological Considerations

Q. What protocols mitigate degradation during biological assays?

Pre-formulate the compound with cyclodextrins or lipid nanoparticles to enhance aqueous stability. Use freshly prepared DMSO stock solutions (<1 week old) and avoid freeze-thaw cycles. Confirm stability via LC-MS/MS at multiple timepoints .

Q. How to integrate AI/ML in reaction troubleshooting?

Train random forest models on historical reaction data (yield, solvent, catalyst) to predict optimal conditions. Platforms like COMSOL Multiphysics coupled with AI can simulate heat/mass transfer for scale-up .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity between in vitro and in vivo models?

Evaluate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis ) and metabolite formation using HRMS/MS . Differences may arise from poor BBB penetration or rapid hepatic clearance .

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